3-Benzoyl-4-methyl-1,2,5-thiadiazole
Description
3-Benzoyl-4-methyl-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted at the 3-position with a benzoyl group and at the 4-position with a methyl group. The 1,2,5-thiadiazole ring system is characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms, contributing to its electronic and steric properties. Thiadiazoles are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic profiles .
Properties
CAS No. |
85231-87-4 |
|---|---|
Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
(4-methyl-1,2,5-thiadiazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C10H8N2OS/c1-7-9(12-14-11-7)10(13)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
GBSOFBVWXYUOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSN=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-benzoyl-4-methyl-1,2,5-thiadiazole can be contextualized by comparing it to analogs with variations in substituents at the 3- and 4-positions. Key comparisons include:
Structural and Physical Properties
*Calculated based on substituents. †Predicted values from analogous compounds.
- Substituent Effects: Benzoyl Group (3-position): Introduces electron-withdrawing effects, enhancing electrophilicity. The aromatic ring may engage in π-π interactions, influencing binding in biological systems . Alkyl/Chloro Groups (4-position): Methyl and ethyl groups increase hydrophobicity, while chlorine enhances electrophilicity and stability. Morpholino/Piperidinyl Groups: These nitrogen-containing substituents introduce basicity and hydrogen-bonding capacity, which may improve solubility or target-specific interactions .
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